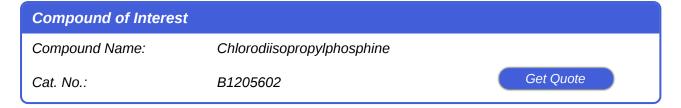


A Comparative Guide to the ³¹P NMR Characterization of Chlorodiisopropylphosphine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ³¹P Nuclear Magnetic Resonance (NMR) spectroscopic signature of **chlorodiisopropylphosphine** ((i-Pr)₂PCl). Given the air-sensitive nature of this compound, proper handling and analytical techniques are crucial for obtaining accurate characterization data. This document outlines the expected ³¹P NMR chemical shifts for **chlorodiisopropylphosphine**, its common oxidation byproducts, and other structurally similar phosphine ligands. Furthermore, a detailed experimental protocol for the preparation and acquisition of ³¹P NMR spectra for air-sensitive samples is provided.

Data Presentation: ³¹P NMR Chemical Shift Comparison

The following table summarizes the ^{31}P NMR chemical shifts of **chlorodiisopropylphosphine**, its potential impurities, and comparable phosphine ligands. Chemical shifts (δ) are reported in parts per million (ppm) relative to an external standard of 85% H₃PO₄.



Compound	Structure	³¹ P Chemical Shift (δ, ppm)	Notes
Chlorodiisopropylphos phine	(i-Pr)₂PCI	~120-140 (Estimated)	The exact chemical shift can vary based on solvent and concentration. This estimation is based on trends observed for similar chlorophosphines.
Diisopropylphosphine oxide	(i-Pr)₂P(O)H	~ +30 to +50	A common oxidation product. The presence of a P-H bond can result in a large ¹ J(P,H) coupling constant, appearing as a doublet in the proton-coupled spectrum.
Diisopropylphosphinic chloride	(i-Pr)₂P(O)Cl	~ +60 to +80	Further oxidation product.
Triisopropylphosphine	(i-Pr)₃P	+19.4[1]	A structurally similar tertiary phosphine, useful for comparison.
Dicyclohexylphosphin e	(C6H11)2PH	Not readily available	A common alternative secondary phosphine ligand.
Di-tert-butylphosphine	(t-Bu)₂PH	Not readily available	Another sterically hindered secondary phosphine ligand.

Note: The chemical shift of **chlorodiisopropylphosphine** is estimated based on the typical downfield shift observed upon substitution of an alkyl group with a chlorine atom in phosphines.



Researchers should acquire a spectrum of a pure, verified sample to determine the precise chemical shift in their specific solvent system.

Experimental Protocols Key Experiment: ³¹P{¹H} NMR Spectroscopy of Chlorodiisopropylphosphine

This protocol outlines the necessary steps for the safe and accurate acquisition of a proton-decoupled ³¹P NMR spectrum of the air-sensitive compound, **chlorodiisopropylphosphine**.

Materials:

- Chlorodiisopropylphosphine
- Anhydrous deuterated solvent (e.g., C₆D₆, CDCl₃, THF-d₈), stored over molecular sieves or freshly distilled.
- J-Young NMR tube or a standard NMR tube with a septum-sealed cap.
- Schlenk line or glovebox for inert atmosphere manipulation.
- · Gastight syringe.
- NMR spectrometer.

Procedure:

- Preparation of the NMR Tube:
 - Under an inert atmosphere (e.g., inside a glovebox or on a Schlenk line), take a clean, dry
 J-Young NMR tube.
 - If using a standard NMR tube, ensure it is oven-dried and cooled under a stream of inert gas before capping with a clean, dry septum.
- Sample Preparation:



- Using a gastight syringe, draw up approximately 0.5-0.7 mL of the anhydrous deuterated solvent.
- Inject the solvent into the NMR tube.
- Carefully draw a small amount (typically 5-20 mg) of chlorodiisopropylphosphine into the syringe. The exact amount will depend on the spectrometer's sensitivity.
- Inject the chlorodiisopropylphosphine into the solvent-containing NMR tube.
- If using a J-Young tube, seal the tube. If using a standard tube, carefully remove the syringe and ensure the septum provides a good seal. The tube can be further sealed with Parafilm for transport.
- Gently agitate the tube to ensure the sample is fully dissolved.
- NMR Data Acquisition:
 - Insert the sealed NMR tube into the NMR spectrometer.
 - Tune and lock the spectrometer on the deuterium signal of the solvent.
 - Set up a standard proton-decoupled ³¹P NMR experiment.
 - The center of the spectrum should be set within the expected range for phosphines (e.g., around 50 ppm).
 - Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Due to the high natural abundance and sensitivity of the ³¹P nucleus, this can often be achieved relatively quickly.[2]
 - Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform.
 - Reference the spectrum to an external standard of 85% H_3PO_4 ($\delta = 0$ ppm).

Mandatory Visualizations



Workflow for ³¹P NMR Characterization of Air-Sensitive Phosphines

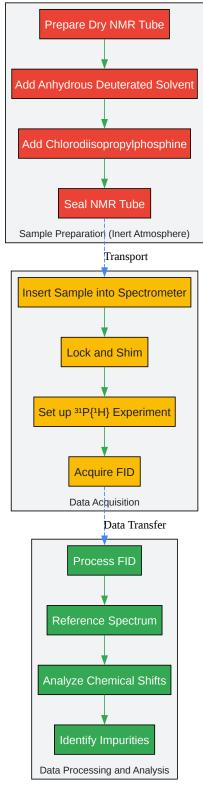


Figure 1. Workflow for 31P NMR Analysis



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Caption: Workflow for 31P NMR Analysis

This diagram illustrates the sequential workflow for the ³¹P NMR characterization of airsensitive phosphines like **chlorodiisopropylphosphine**, from sample preparation under inert conditions to data acquisition and analysis.

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References

- 1. spectrabase.com [spectrabase.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
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